Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a fluorophenyl group, a methoxyethyl group, and a carbamoyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 4-carbamoylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(4-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(3-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(3-fluorophenyl)-2-ethoxyethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the methoxyethyl group. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16(14-4-3-5-15(19)10-14)11-20-17(21)12-6-8-13(9-7-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMYYHZCDTAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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